![molecular formula C15H15BrN2O3 B2668891 Allyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 299965-87-0](/img/structure/B2668891.png)
Allyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as benzamides can be synthesized through direct condensation of carboxylic acids and amines under certain conditions .Scientific Research Applications
Asymmetric Synthesis and Catalysis
One application involves the use of terminally substituted allyl systems, including those similar in structure to the specified compound, for Mo-catalyzed asymmetric allylic alkylation. The process results in products with excellent regio-, diastereoselectivity, and enantioselectivity. These products can be further modified via double-bond chemistry, including metathesis, to produce alpha-hydroxyamides, showcasing its potential in creating complex organic molecules with high chiral purity (Trost, Dogra, & Franzini, 2004).
Antiviral Activity
Another research application is in the development of antiviral agents. Compounds structurally related to the specified compound have shown marked inhibition of retrovirus replication in cell culture. This includes potent inhibitory effects against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, demonstrating the compound's potential as a scaffold for developing new antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Carbonic Anhydrase Inhibition
Additionally, derivatives of cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties related to the compound , have been investigated as inhibitors of the carbonic anhydrase enzyme. These studies highlight the compound's relevance in designing inhibitors with potential therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).
Molecular Structure and Conformational Analysis
The compound's structure and conformation have been characterized through X-ray crystal structure analysis and quantum chemical calculations. Such studies provide insights into its molecular geometry, electronic properties, and potential interaction mechanisms, which are crucial for its applications in drug design and other areas of chemical research (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).
Safety and Hazards
properties
IUPAC Name |
prop-2-enyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-3-8-21-14(19)12-9(2)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h3-7,13H,1,8H2,2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEIFLKJPJTTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-en-1-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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